molecular formula C18H38O5 B12657840 4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- CAS No. 125328-89-4

4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl-

Cat. No.: B12657840
CAS No.: 125328-89-4
M. Wt: 334.5 g/mol
InChI Key: VNYBKJBTQVWUCW-UHFFFAOYSA-N
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Description

4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- is a chemical compound known for its unique structure and properties. It is a polyether compound with multiple oxygen atoms in its backbone, which contributes to its high solubility in water and other polar solvents. This compound is often used in various industrial and scientific applications due to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- typically involves the reaction of specific alcohols with ethylene oxide under controlled conditions. The process requires precise temperature and pressure settings to ensure the correct formation of the polyether chain. Catalysts such as potassium hydroxide or sodium hydroxide are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the final product. The reaction conditions are carefully monitored and controlled to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various halides and nucleophiles under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or ethers.

    Substitution: Formation of substituted ethers or esters.

Scientific Research Applications

4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- is used in various scientific research applications, including:

    Chemistry: As a solvent and reagent in organic synthesis.

    Biology: In the study of enzyme interactions and protein folding.

    Medicine: As a component in drug formulations and delivery systems.

    Industry: In the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- involves its interaction with various molecular targets. The polyether backbone allows it to form hydrogen bonds and interact with polar molecules. This interaction can affect the stability and solubility of other compounds, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 4,7,10,13-Tetramethyl-5,8,11,14-tetraoxa-2-thiaheptadecan-16-ol
  • Trimethyl-2,5,8,11-tetraoxatetradecan-13-ol

Uniqueness

4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- is unique due to its specific polyether structure, which provides high solubility and chemical stability. Compared to similar compounds, it offers better performance in certain applications, such as drug delivery and polymer production, due to its ability to interact with a wide range of molecules.

Properties

CAS No.

125328-89-4

Molecular Formula

C18H38O5

Molecular Weight

334.5 g/mol

IUPAC Name

1-[1-[1-[1-(2-methylpentoxy)propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-ol

InChI

InChI=1S/C18H38O5/c1-7-8-14(2)9-20-11-16(4)22-13-18(6)23-12-17(5)21-10-15(3)19/h14-19H,7-13H2,1-6H3

InChI Key

VNYBKJBTQVWUCW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)COCC(C)OCC(C)OCC(C)OCC(C)O

Origin of Product

United States

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